2-(Aminomethyl)-4-methylpentanoic acid

説明

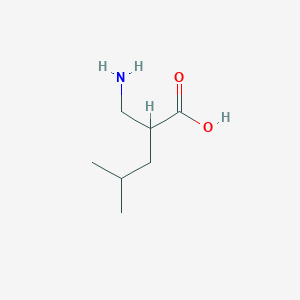

Structure

3D Structure

特性

IUPAC Name |

2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598226 | |

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100869-07-6 | |

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-4-methylpentanoic Acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(Aminomethyl)-4-methylpentanoic acid, a constitutional isomer of the widely recognized pharmaceutical agent, Pregabalin. As a structural analog of γ-aminobutyric acid (GABA), this compound holds significant interest for researchers in medicinal chemistry and drug development exploring novel therapeutic agents targeting the central nervous system. This document outlines a robust synthetic pathway, rooted in established organic chemistry principles, and delineates the suite of analytical techniques required for unambiguous structural elucidation and purity verification. The protocols are presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can replicate and validate the findings.

Introduction: The Significance of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. This has driven the development of lipophilic GABA analogs, such as Gabapentin and Pregabalin, which are designed to overcome this limitation.[1] Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent therapeutic agent used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[2][3]

The exploration of structural isomers and analogs of these successful drugs is a cornerstone of modern drug discovery.[4] These investigations can reveal novel structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. This compound is one such analog, a positional isomer of Pregabalin. Its synthesis and characterization are crucial first steps in evaluating its biological activity and therapeutic potential. This guide provides the foundational chemistry required for such an investigation.

Synthesis Strategy: A Rational Approach

The synthesis of γ-amino acids often requires multi-step procedures involving strategic protection and functional group transformations. For this compound, a logical and efficient approach involves a Michael addition reaction, a reliable method for forming carbon-carbon bonds.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from commercially available precursors. The target molecule can be disconnected at the C2-C3 bond, suggesting a conjugate addition of a nucleophile to an α,β-unsaturated ester. A malonate ester serves as an excellent carbanion equivalent, while the aminomethyl group can be introduced via reduction of a nitrile or azide, or from a protected aminomalonate. A more direct and modern approach, adapted from methodologies for similar GABA analogs, involves the Knoevenagel condensation followed by a Michael addition of nitromethane and subsequent reduction steps.[5]

This strategy is advantageous as it builds the carbon skeleton and introduces the nitrogen functionality in a controlled sequence, offering high yields and clear strategic checkpoints for characterization.

Synthetic Pathway Workflow

The chosen synthetic pathway proceeds in four key stages:

-

Knoevenagel Condensation: Reaction of isovaleraldehyde with diethyl malonate to form an α,β-unsaturated diester.

-

Michael Addition: Conjugate addition of nitromethane to the activated alkene, introducing the precursor to the aminomethyl group.

-

Domino Hydrolysis & Decarboxylation: Simultaneous hydrolysis of the diester and decarboxylation to yield the γ-nitro acid.

-

Catalytic Hydrogenation: Reduction of the nitro group to the primary amine to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials: Isovaleraldehyde, diethyl malonate, nitromethane, piperidine, acetic acid, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydroxide (NaOH), hydrochloric acid (HCl), palladium on carbon (10% Pd/C), methanol (MeOH), diethyl ether, ethyl acetate, magnesium sulfate (MgSO₄).

Step 1: Synthesis of Diethyl 2-(3-methylbutylidene)malonate

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

-

Add catalytic amounts of piperidine (0.05 eq) and acetic acid (0.05 eq).

-

Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-(3-methyl-1-nitrobutyl)malonate

-

Dissolve the product from Step 1 (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent like THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DBU (1.2 eq) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of 2-(nitromethyl)-4-methylpentanoic acid

-

Dissolve the purified product from Step 2 in ethanol.

-

Add an aqueous solution of NaOH (3.0 eq) and reflux the mixture for 8-12 hours to facilitate hydrolysis of the esters.

-

Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until pH ~1. This will induce decarboxylation.

-

Stir the mixture at room temperature for an additional 2-3 hours.

-

Extract the product with diethyl ether. Dry the combined organic extracts over MgSO₄ and concentrate to yield the γ-nitro acid.

Step 4: Synthesis of this compound

-

Dissolve the γ-nitro acid from Step 3 in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (approx. 5-10 mol %).

-

Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 24 hours.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound.

Characterization: Structure and Purity Verification

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

Caption: Analytical workflow for product characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the final product in 0.6 mL of a deuterated solvent (e.g., D₂O or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected Data & Interpretation: The zwitterionic nature of the amino acid in solution will influence chemical shifts. The following are predicted values based on its structure and data from similar compounds.[3]

| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment (Structure: (CH₃)₂CH-CH₂-CH(CH₂NH₂)-COOH) |

| ¹H NMR | δ 0.90 (d, 6H, J≈6.5 Hz) | Two -CH₃ groups |

| δ 1.25 (m, 2H) | -CH₂- group adjacent to isopropyl | |

| δ 1.70 (m, 1H) | -CH- of isopropyl group | |

| δ 2.40 (m, 1H) | -CH-COOH at C2 | |

| δ 3.00 (m, 2H) | -CH₂-NH₂ group | |

| ¹³C NMR | δ ~22.0, ~23.0 | Two -CH₃ carbons |

| δ ~25.0 | -CH- of isopropyl group | |

| δ ~42.0 | -CH₂- group adjacent to isopropyl | |

| δ ~44.0 | -CH-COOH at C2 | |

| δ ~46.0 | -CH₂-NH₂ carbon | |

| δ ~180.0 | -COOH carbon |

Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Data & Interpretation: The molecular formula is C₇H₁₅NO₂. The expected data is summarized below.[6]

| Parameter | Expected Value |

| Molecular Weight | 145.20 g/mol |

| Monoisotopic Mass | 145.1103 Da |

| Expected Ion (ESI+) | m/z 146.1176 ([M+H]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The spectrum will show characteristic absorbances for the amine and carboxylic acid functional groups.[7][8]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Characteristic broad trough due to hydrogen bonding. |

| N-H Stretch (Primary Amine) | 3200-3400 (medium, two bands) | Often overlaps with the broad O-H stretch. |

| C-H Stretch (Aliphatic) | 2850-2960 (strong) | Present in nearly all organic molecules. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Confirms the presence of the carboxyl group. |

| N-H Bend (Primary Amine) | 1590-1650 (medium) | Confirms the primary amine. |

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important GABA analog. The successful synthesis and thorough characterization detailed herein are the critical enabling steps for subsequent biological evaluation and the broader exploration of its potential as a novel therapeutic agent.

References

- Salgaonkar, P. D., Pawaskar, D. N., & Salgaonkar, S. S. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 51B(4), 632-635.

-

da Silva, F. M., da Silva, V. A., de Fátima, Â., & Neto, B. A. D. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(28), 12185-12192. [Link]

-

Schifano, F., & Chiappini, S. (2022). Is there a pregabalin misuse and dependence epidemic in the United Kingdom?. The British Journal of Psychiatry, 220(1), 1-3. (Note: While this reference discusses misuse, it establishes the significance and widespread use of Pregabalin). [Link]

-

Yu, H. J., Shao, C., Cui, Z., Feng, C. G., & Lin, G. Q. (2012). Highly enantioselective alkenylation of cyclic α,β-unsaturated carbonyl compounds as catalyzed by a rhodium-diene complex: application to the synthesis of (S)-pregabalin and (-)-α-kainic acid. Chemistry-A European Journal, 18(42), 13274-13278. [Link]

-

Wikipedia contributors. (2024). Pregabalin. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261621, this compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55253004, (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]

-

SpectraBase. (n.d.). This compound, methyl ester. Wiley. [Link]

-

Organic Spectroscopy International. (2013). PREGABALIN SPECTRAL DATA. [Link]

-

Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]

-

SIELC Technologies. (2018). Pentanoic acid, 4-methyl-. [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: PREGABALIN 普瑞巴林 SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-(R)-β²-homoleucine

Introduction: The Strategic Value of β²-Amino Acids in Peptide Science

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-(R)-β²-homoleucine emerges as a pivotal building block in this arena. Unlike its α-amino acid counterparts, this β²-homo-amino acid introduces an additional carbon into the peptide backbone, positioned between the α-carbon and the carboxyl group. This seemingly subtle modification imparts profound conformational effects and significant metabolic stability.

The rationale for employing β-amino acids lies in their ability to form novel secondary structures (e.g., β-peptide helices and sheets) and, critically, to confer resistance against enzymatic degradation by proteases. This inherent stability makes peptides containing β-amino acids highly attractive candidates for drug development, where proteolytic susceptibility is a primary obstacle. This guide offers a comprehensive technical overview of the essential physicochemical properties of Fmoc-(R)-β²-homoleucine, providing researchers and developers with the authoritative data and validated protocols necessary for its successful application.

Molecular Identity and Specifications

Accurate identification and adherence to strict quality specifications are the foundation of reproducible science. The core identity of Fmoc-(R)-β²-homoleucine is defined by the following parameters.

| Identifier | Value |

| IUPAC Name | (2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid[1] |

| Synonyms | (R)-Fmoc-β²-hLeu-OH, FMOC-(R)-2-(AMINOMETHYL)-4-METHYLPENTANOIC ACID[1][2] |

| CAS Number | 1018899-99-4[1][2] |

| Molecular Formula | C₂₂H₂₅NO₄[1][2] |

| Molecular Weight | 367.44 g/mol [1][2] |

| Canonical SMILES | CC(C)CC(=O)O[1] |

The '(R)' designation specifies the stereochemistry at the chiral center (C2), which is crucial for the resulting peptide's three-dimensional structure and biological activity. The 'β²' notation indicates that the amino group is attached to the second carbon atom relative to the carboxyl group.

Core Physicochemical Properties

The physical behavior of this reagent is critical for its handling, storage, and application in synthesis workflows.

| Property | Specification | Source(s) |

| Appearance | White to off-white powder/solid | [1][3] |

| Purity | Typically ≥98% to ≥99% (by HPLC) | [3] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone. Sparingly soluble in aqueous buffers. | [4] |

| Predicted pKa | 4.45 ± 0.21 | [1] |

| Storage Conditions | 0–8 °C, desiccated. | [5][6] |

Field Insights: Solubility and Solution Preparation

The solubility profile of Fmoc-(R)-β²-homoleucine is well-suited for standard Solid-Phase Peptide Synthesis (SPPS) conditions. For most applications, it is dissolved in aprotic polar solvents like DMF.

Protocol: Preparation of a Stock Solution for SPPS

Causality: Preparing a fresh, fully dissolved stock solution is critical to ensure accurate molar delivery and efficient coupling during peptide synthesis. Undissolved material can clog synthesizer lines and lead to failed or truncated peptide sequences.

-

Reagent Equilibration: Before opening, allow the vial of Fmoc-(R)-β²-homoleucine to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability.

-

Solvent Selection: Use high-purity, peptide-synthesis-grade DMF.

-

Dissolution: Add the calculated volume of DMF to the vial to achieve the desired concentration (e.g., 0.5 M).

-

Mixing: Vortex the solution for 1-2 minutes until the powder is fully dissolved. A brief sonication in a water bath can assist with dissolution if necessary.

-

Usage: Use the prepared solution immediately for the best results. Avoid long-term storage of the solution, even at low temperatures, as this can lead to gradual degradation.

Analytical Characterization: A Self-Validating Framework

To ensure the integrity of any peptide synthesis, the quality of the starting materials must be rigorously verified. The following protocols form a self-validating system to confirm the identity, purity, and stereochemical integrity of Fmoc-(R)-β²-homoleucine.

Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)

Expertise: RP-HPLC is the definitive method for assessing the chemical purity of Fmoc-amino acids. It effectively separates the target compound from common synthesis-related impurities such as dipeptides or by-products from the Fmoc protection reaction.[7]

Caption: RP-HPLC workflow for purity analysis.

Protocol: Purity Assessment by RP-HPLC

-

System Preparation:

-

Column: C18, 5 µm particle size, 250 x 4.6 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-(R)-β²-homoleucine in a 50:50 mixture of Mobile Phase A and B.

-

HPLC Conditions: [7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the fluorenyl group).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a robust starting point.[7]

-

Column Temperature: 30 °C.

-

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7]

Structural Verification

Trustworthiness: While HPLC confirms purity, it does not definitively prove structure. Mass spectrometry and NMR spectroscopy provide orthogonal data to confirm molecular identity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 368.18 g/mol . This is a rapid and essential check to ensure the correct compound is being used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. Predicted spectra for Fmoc-(R)-β²-homoleucine are available, serving as a reference for experimental data.[1] Key expected signals in the ¹H NMR spectrum include the characteristic aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm) and the aliphatic protons of the homoleucine side chain and backbone (~0.8-3.5 ppm).

Chiral Purity by Chiral HPLC

Authoritative Grounding: The biological function of a peptide is dictated by its precise stereochemistry. Contamination with the (S)-enantiomer can lead to diastereomeric peptide impurities that are difficult to purify and may have altered or undesirable biological activity. Chiral HPLC is the gold standard for quantifying enantiomeric excess.

Causality: Polysaccharide-based chiral stationary phases are effective for separating the enantiomers of N-protected amino acids.[8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

A typical method would involve a specialized chiral column (e.g., Lux Cellulose-2) with an isocratic mobile phase, such as a mixture of acetonitrile and water with an acidic modifier.[8] This analysis is critical for lot qualification and ensuring the stereochemical integrity of the final peptide product.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-β²-homoleucine is designed for seamless integration into standard Fmoc-SPPS workflows. The core of this chemistry is the orthogonal protection strategy, where the temporary N-terminal Fmoc group is removed under basic conditions that leave the acid-labile side-chain protecting groups and resin linkage intact.

Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The Fmoc group is cleaved by a β-elimination mechanism initiated by a base, typically piperidine. This regenerates a free amine on the growing peptide chain, ready for coupling with the activated carboxyl group of the incoming Fmoc-(R)-β²-homoleucine. This cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain.

Conclusion

Fmoc-(R)-β²-homoleucine is a high-value chemical tool for the synthesis of advanced peptides. Its defining features—a β²-amino acid backbone and (R)-stereochemistry—enable the creation of peptidomimetics with enhanced proteolytic stability and unique conformational properties. A thorough understanding and verification of its physicochemical properties, particularly its purity (chemical and chiral), solubility, and identity, are paramount. The analytical framework and protocols detailed in this guide provide the necessary tools for researchers and drug developers to confidently qualify and utilize this building block, paving the way for the next generation of innovative peptide-based therapeutics.

References

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. (R)-Fmoc-beta2-homoleucine, CasNo.1018899-99-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phenomenex.com [phenomenex.com]

An In-Depth Technical Guide to Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic Acid (CAS: 1018899-99-4) for Advanced Peptide Synthesis and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern peptidomimetic and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based agents. Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid building block, has emerged as a valuable tool for medicinal chemists. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on enabling researchers and drug development professionals to effectively utilize this reagent in their workflows.

Chemical Identity and Physicochemical Properties

Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it ideally suited for solid-phase peptide synthesis (SPPS).

Synonyms: (R)-Fmoc-2-aminomethyl-4-methyl-pentanoic acid, (R)-Fmoc-β2-homoleucine.[1][2][3]

| Property | Value | Source |

| CAS Number | 1018899-99-4 | [1][2][3] |

| Molecular Formula | C₂₂H₂₅NO₄ | [3] |

| Molecular Weight | 367.44 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥95% | [4] |

| Melting Point | 138-140 °C | [4] |

| Solubility | Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | [] |

| Storage | Store at 4°C for long-term stability.[1] |

Synthesis and Chiral Control

The enantioselective synthesis of β-amino acids such as (R)-2-(aminomethyl)-4-methylpentanoic acid is a critical step in ensuring the stereochemical purity of the final peptide. While several methods exist for the asymmetric synthesis of β-amino acids, a common and effective strategy involves the use of chiral auxiliaries.

One established approach is the diastereoselective conjugate addition of an amine to an α,β-unsaturated ester bearing a chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically pure β-amino acid. Another powerful method is the Arndt-Eistert homologation of the corresponding α-amino acid, which extends the carbon backbone by one methylene unit between the carboxyl and amino groups.

For the synthesis of (R)-3-amino-5-methyl-hexanoic acid, a closely related compound, methods such as the resolution of a racemic mixture using a chiral amine or the use of chiral Ni(II) complexes of Schiff bases derived from glycine have been reported.[6] A key precursor in some synthetic routes to (S)-pregabalin, a compound with a similar backbone, is (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid, which is obtained with high optical purity via crystallization.[7]

Following the synthesis of the core β-amino acid, the introduction of the Fmoc protecting group is typically achieved by reacting the free amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. Careful purification is necessary to remove any byproducts. The quality of the Fmoc-protected amino acid is crucial for successful peptide synthesis, with high purity (>99%) being desirable to avoid deletion sequences or other impurities in the final peptide.[8]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is as a building block in Fmoc-based solid-phase peptide synthesis. The incorporation of β-amino acids into peptide sequences can confer several advantageous properties, including:

-

Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, leading to a longer biological half-life.[9]

-

Conformational Constraints: The additional methylene group in the backbone can induce unique secondary structures, such as helices and turns, which can be exploited to mimic or block specific protein-protein interactions.[10]

-

Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the lipophilicity and other physicochemical properties of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

General Workflow for Incorporation in SPPS

The following diagram illustrates the general cycle for incorporating Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a growing peptide chain on a solid support.

Caption: General workflow for the incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid in SPPS.

Detailed Experimental Protocol: Manual SPPS Incorporation

This protocol describes the manual incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a peptide sequence on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid

-

Standard Fmoc-protected α-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid:

-

In a separate vial, dissolve 3 equivalents of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the vial and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. Due to the potential for steric hindrance with β-amino acids, a longer coupling time compared to standard α-amino acids may be necessary.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (e.g., ESI-MS).

Applications in Drug Development and Research

The incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and other β-amino acids is a promising strategy in various areas of drug discovery.

Neuroprotective Peptides

While specific examples of peptides containing (R)-2-(aminomethyl)-4-methylpentanoic acid with demonstrated neuroprotective activity are not yet prevalent in peer-reviewed literature, the general class of non-proteinogenic amino acids is being explored for the development of neuroprotective agents.[11][12] The rationale is that such modifications can lead to peptides with improved stability and blood-brain barrier penetration. The development of cell-penetrating peptides (CPPs) fused to neuroprotective sequences is an active area of research for treating conditions like stroke and neurodegenerative diseases.[13]

Antimicrobial Peptides

A significant body of research exists on the use of β-amino acids to create antimicrobial peptides with enhanced stability and activity. The altered backbone can lead to peptides that are less susceptible to bacterial proteases while maintaining the amphipathic structures often required for membrane disruption.

Enzyme Inhibitors and Receptor Ligands

The conformational constraints imposed by β-amino acids can be used to design peptides that bind with high affinity and selectivity to enzyme active sites or cell surface receptors. This makes them valuable tools for developing targeted therapeutics.

Quality Control and Analysis

Ensuring the purity and identity of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is critical for its successful application.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the compound.

-

Mass Spectrometry (MS): ESI-MS is employed to confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the molecule.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a cool, dry place at 4°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A generic safety data sheet for Fmoc-protected amino acids indicates that they may cause skin and eye irritation and may be harmful if inhaled or swallowed.[14][15]

Conclusion

Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its ability to increase proteolytic stability and introduce conformational constraints makes it a powerful tool for researchers and drug developers in the fields of neuroscience, infectious diseases, and beyond. A thorough understanding of its synthesis, properties, and incorporation into SPPS workflows, as outlined in this guide, is essential for its effective utilization in the pursuit of novel peptide-based therapeutics.

References

- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

- Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23003.

-

LabSolutions. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.

-

MySkinRecipes. (n.d.). Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). Retrieved from [Link]

-

AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

ResearchGate. (n.d.). Some bioactive amino acids and peptides with neuroprotective activities. Retrieved from [Link]

-

AAPPTec. (n.d.). 5 - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). EP3063168B1 - Neuroprotective peptides.

- White, P. D., & Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(4), 214-228.

- Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.

- Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current bioactive compounds, 14(1), 3-11.

-

Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]

- MDPI. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(11), 784.

-

ResearchGate. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Retrieved from [Link]

- Rogers, J. R., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9494-9503.

- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

PrepChem. (n.d.). Synthesis of 3-amino-5-methylhexanoic acid. Retrieved from [Link]

- Singh, Y., & Kumar, V. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.

-

PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

- Singh, Y., & Kumar, V. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207-1226.

Sources

- 1. usbio.net [usbio.net]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 11. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP3063168B1 - Neuroprotective peptides - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

An In-Depth Technical Guide to the Spectroscopic Data of Fmoc-Protected Beta-Homoleucine

Introduction: The Significance of Fmoc-β-Homoleucine in Modern Peptide Science

In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and enhanced proteolytic stability to peptides. Fmoc-protected β-homoleucine ((S)-3-(Fmoc-amino)-5-methylhexanoic acid) stands out as a particularly valuable building block. Its isobutyl side chain provides hydrophobicity, while the β-amino acid backbone offers resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles[1].

This guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous identification and quality control of Fmoc-β-homoleucine. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for its interpretation, grounded in the principles of structural chemistry and the practical realities of peptide synthesis. The protocols and data presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently utilize this important reagent in their work.

Synthesis of Fmoc-β-Homoleucine via Ultrasound-Promoted Wolff Rearrangement

A robust and efficient synthesis of Fmoc-β-homoleucine is crucial for its application in peptide synthesis. The Arndt-Eistert homologation, followed by an ultrasound-promoted Wolff rearrangement, has proven to be a highly effective method for the synthesis of a variety of Fmoc-protected β-homoamino acids, including Fmoc-β-homoleucine, with high yields and retention of stereochemical integrity.

Experimental Protocol

This protocol is adapted from the work of Müller, Vogt, and Sewald.

Part 1: Synthesis of the Intermediate Fmoc-L-leucine-α-diazo ketone

-

Activation of Fmoc-L-leucine: Dissolve Fmoc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -15 °C. Add N-methylmorpholine (NMM) (1.0 eq), followed by the slow addition of isobutyl chloroformate (1.0 eq). Stir the reaction mixture at -15 °C for 15 minutes. The formation of a white precipitate (NMM·HCl) indicates the formation of the mixed anhydride.

-

Diazotization: In a separate, light-protected apparatus, generate a solution of diazomethane (CH₂N₂) in diethyl ether. Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C. The reaction is typically complete when the yellow color of diazomethane persists.

-

Work-up: Carefully quench any excess diazomethane with a few drops of acetic acid. The reaction mixture is then washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Fmoc-L-leucine-α-diazo ketone, which can be used in the next step without further purification.

Part 2: Ultrasound-Promoted Wolff Rearrangement to Fmoc-β-Homoleucine

-

Reaction Setup: Dissolve the crude Fmoc-L-leucine-α-diazo ketone (1.0 eq) in a mixture of 1,4-dioxane and water (typically 10:1 v/v).

-

Catalysis and Sonication: Add a catalytic amount of silver benzoate (AgOBz) (typically 10 mol%) to the solution. Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitoring and Completion: The progress of the rearrangement is monitored by Thin-Layer Chromatography (TLC), following the disappearance of the diazo ketone. The reaction is generally complete within 1-2 hours.

-

Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product, Fmoc-β-homoleucine, as a white solid.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of Fmoc-β-homoleucine.

Caption: Synthesis and Characterization Workflow for Fmoc-β-homoleucine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For Fmoc-β-homoleucine, the ¹H NMR spectrum provides a unique fingerprint, allowing for the confirmation of the presence of the Fmoc protecting group, the β-amino acid backbone, and the isobutyl side chain.

Table 1: ¹H NMR Data for Fmoc-β-homoleucine

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.78 - 7.25 | m | 8H | Aromatic protons (Fmoc group) |

| ~5.30 | d | 1H | NH |

| 4.45 - 4.15 | m | 3H | CH₂-O and CH of Fmoc group |

| ~4.00 | m | 1H | Cβ-H |

| ~2.40 | d | 2H | Cα-H₂ |

| ~1.65 | m | 1H | Cδ-H |

| 1.35 - 1.20 | m | 2H | Cγ-H₂ |

| 0.90 | d | 6H | (CH₃)₂ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the concentration.

Interpretation of the ¹H NMR Spectrum

-

Fmoc Group: The aromatic region of the spectrum, typically between δ 7.25 and 7.78 ppm, shows a complex multiplet integrating to 8 protons, which is characteristic of the fluorenyl moiety. The methylene and methine protons of the Fmoc group are observed as a multiplet around δ 4.15-4.45 ppm, integrating to 3 protons.

-

Amide Proton: The amide proton (NH) typically appears as a doublet around δ 5.30 ppm, with its coupling to the adjacent Cβ proton providing evidence for the N-substituted β-amino acid structure.

-

β-Amino Acid Backbone: The proton on the β-carbon (Cβ-H), being adjacent to the nitrogen atom, is expected to resonate around δ 4.00 ppm as a multiplet. The two diastereotopic protons on the α-carbon (Cα-H₂) will appear as a doublet of doublets or a multiplet around δ 2.40 ppm.

-

Isobutyl Side Chain: The isobutyl side chain gives rise to a multiplet for the γ-protons (Cγ-H₂) around δ 1.20-1.35 ppm, a multiplet for the δ-proton (Cδ-H) around δ 1.65 ppm, and a characteristic doublet for the two equivalent methyl groups at approximately δ 0.90 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in Fmoc-β-homoleucine gives rise to a distinct signal, allowing for a complete structural confirmation.

Table 2: ¹³C NMR Data for Fmoc-β-homoleucine

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | C=O (Carboxylic acid) |

| ~156 | C=O (Carbamate) |

| 144.1, 141.5 | Quaternary aromatic carbons (Fmoc) |

| 127.8, 127.2, 125.3, 120.1 | Aromatic CH carbons (Fmoc) |

| ~67 | CH₂-O (Fmoc) |

| ~47 | CH (Fmoc) |

| ~48 | Cβ |

| ~43 | Cγ |

| ~41 | Cα |

| ~25 | Cδ |

| ~23, ~22 | (CH₃)₂ |

Note: The exact chemical shifts may vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals in the downfield region correspond to the carbonyl carbons: the carboxylic acid carbonyl at approximately δ 173 ppm and the carbamate carbonyl of the Fmoc group at around δ 156 ppm.

-

Fmoc Group: The eight aromatic carbons of the fluorenyl group give rise to six signals (due to symmetry) in the range of δ 120-145 ppm. The quaternary carbons are observed at the lower field end of this range. The methylene carbon (CH₂-O) and the methine carbon (CH) of the Fmoc group are found at approximately δ 67 ppm and δ 47 ppm, respectively.

-

β-Homoleucine Moiety: The β-carbon (Cβ) attached to the nitrogen atom is expected around δ 48 ppm. The α-carbon (Cα) is typically observed at a higher field, around δ 41 ppm. The carbons of the isobutyl side chain (Cγ, Cδ, and the two methyl carbons) will have characteristic chemical shifts in the upfield region of the spectrum.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Fmoc-β-homoleucine is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups.

Table 3: FT-IR Data for Fmoc-β-homoleucine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2960 - 2870 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid and Carbamate) |

| ~1530 | Strong | N-H bend (Amide II) |

| 1450, 760, 740 | Medium-Strong | C=C stretch and C-H bend (Aromatic) |

Interpretation of the FT-IR Spectrum

-

O-H and N-H Stretching: A broad absorption band in the region of 3400-2800 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching bands. The N-H stretching of the amide group is typically observed as a medium intensity band around 3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the strong aliphatic C-H stretching bands from the isobutyl and Fmoc methylene groups are observed between 2870 and 2960 cm⁻¹.

-

Carbonyl Stretching: The most intense band in the spectrum is typically the C=O stretching vibration. In Fmoc-β-homoleucine, the carbonyl stretching of the carboxylic acid and the carbamate are expected to overlap, resulting in a strong, broad band around 1710 cm⁻¹.

-

Amide II Band: The N-H bending vibration, known as the Amide II band, is a characteristic feature of N-substituted amides and appears as a strong band around 1530 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the aromatic rings of the Fmoc group are observed around 1450 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic rings give rise to strong bands in the fingerprint region, typically around 740 and 760 cm⁻¹, which are diagnostic for the fluorenyl group.

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For Fmoc-β-homoleucine, electrospray ionization (ESI) is a commonly used soft ionization technique.

Table 4: Mass Spectrometry Data for Fmoc-β-homoleucine

| m/z | Ion |

| 368.18 | [M+H]⁺ |

| 390.16 | [M+Na]⁺ |

| 366.17 | [M-H]⁻ |

Note: M = C₂₂H₂₅NO₄, Exact Mass = 367.18 g/mol

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 368.18. The sodium adduct [M+Na]⁺ at m/z 390.16 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 366.17. The accurate mass measurement of these ions can be used to confirm the elemental composition of the molecule.

-

Fragmentation: While not detailed here, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation. Characteristic fragment ions would include the loss of the Fmoc group or cleavage of the amino acid side chain, providing further structural confirmation.

Conclusion

The comprehensive spectroscopic characterization of Fmoc-protected β-homoleucine is indispensable for its effective use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with a reliable synthesis protocol. By understanding the causality behind the observed spectroscopic signals, researchers can ensure the identity, purity, and quality of this valuable building block, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.

References

-

PubChem. (n.d.). Fmoc-leucine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure and Potential of 2-(isobutyl)-β-alanine

This guide provides a comprehensive technical examination of 2-(isobutyl)-β-alanine, a substituted β-amino acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple description of the molecule. It deconstructs its molecular architecture, proposes robust methods for its synthesis and characterization, and explores its potential pharmacological relevance based on established principles of medicinal chemistry and the known bioactivities of related structures.

Introduction: The Rising Prominence of β-Amino Acids in Drug Discovery

β-Amino acids and the peptides derived from them (β-peptides) have garnered significant interest in medicinal chemistry.[1][2] Unlike their α-amino acid counterparts, the additional carbon atom in their backbone separates the amino and carboxyl termini, bestowing unique conformational properties.[3][] This structural distinction often translates into remarkable biological advantages, including increased metabolic stability due to resistance against proteolytic degradation.[2][3] Consequently, β-amino acids are vital building blocks for creating peptidomimetics, developing novel therapeutics with enhanced pharmacological profiles, and exploring new frontiers in molecular recognition.[1][][5] This guide focuses on a specific, under-explored derivative, 2-(isobutyl)-β-alanine, to provide a framework for its scientific investigation.

Molecular Architecture of 2-(isobutyl)-β-alanine

Understanding the precise structure of 2-(isobutyl)-β-alanine is fundamental to predicting its behavior and function. The structure is a composite of a β-alanine core with a strategic alkyl substitution.

-

Systematic Nomenclature and Core Structure: The IUPAC name for this compound is 3-amino-2-isobutylpropanoic acid . The molecule is built upon the scaffold of β-alanine (3-aminopropanoic acid), which features a three-carbon chain with an amino group at the β-carbon (C3) and a carboxylic acid group at C1.[6][7]

-

The 2-(isobutyl) Substituent: The defining feature is the isobutyl group (-CH₂CH(CH₃)₂) attached to the α-carbon (C2). This substitution has two primary consequences:

-

Increased Lipophilicity: The nonpolar isobutyl side chain increases the molecule's overall hydrophobicity compared to the parent β-alanine. This can significantly influence properties such as membrane permeability, solubility, and binding interactions with hydrophobic pockets in biological targets.

-

Steric Hindrance: The bulk of the isobutyl group near the carboxylic acid function can influence the molecule's conformational flexibility and its ability to interact with enzymes or receptors.

-

-

Stereochemistry: The substitution at the C2 position introduces a chiral center. Therefore, 2-(isobutyl)-β-alanine can exist as a pair of enantiomers: (R)-3-amino-2-isobutylpropanoic acid and (S)-3-amino-2-isobutylpropanoic acid.[3][] The specific stereoisomer is critical, as biological systems are chiral, and enantiomers often exhibit profoundly different pharmacological activities and metabolic fates. Any synthesis or biological evaluation must account for this stereochemistry.

Caption: Figure 1: Annotated Structure of (S)-2-(isobutyl)-β-alanine.

Predicted Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Reference Analog |

| Molecular Formula | C₇H₁₅NO₂ | Based on structural components. |

| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Similar to other β-amino acids.[8] |

| Predicted LogP (Octanol/Water) | ~0.5 - 1.0 | Increased from β-alanine (-3) due to the lipophilic isobutyl group. |

| Predicted pKa (Carboxyl) | ~3.5 - 4.5 | Similar to β-alanine's carboxyl pKa.[6] |

| Predicted pKa (Amino) | ~9.5 - 10.5 | Similar to β-alanine's amino pKa.[6] |

Anticipated Spectroscopic Signatures for Structural Verification

The definitive confirmation of the structure would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic signals would include:

-

A doublet for the two methyl groups of the isobutyl moiety.

-

A multiplet for the methine proton of the isobutyl group.

-

A multiplet for the C2 (α) proton.

-

A multiplet for the C3 (β) protons, which are diastereotopic due to the adjacent chiral center.

-

-

¹³C NMR Spectroscopy: The carbon NMR would confirm the carbon skeleton. Expected chemical shifts (in ppm, relative to TMS) are outlined below.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The ESI-MS spectrum in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 146.12. Key fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage adjacent to the nitrogen atom.

Table 2: Predicted NMR Chemical Shifts (in D₂O)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (COOH) | - | ~175-180 | Quaternary carbon, no ¹H signal. |

| C2 (α-CH) | ~2.5-2.8 | ~40-45 | Coupled to C3-H and isobutyl-CH₂. |

| C3 (β-CH₂) | ~3.0-3.3 | ~35-40 | Complex multiplet pattern expected. |

| Isobutyl-CH₂ | ~1.5-1.8 | ~40-45 | Coupled to C2-H and isobutyl-CH. |

| Isobutyl-CH | ~1.8-2.1 | ~25-30 | Septet or multiplet. |

| Isobutyl-CH₃ | ~0.9-1.0 | ~20-25 | Doublet, integrating to 6H. |

Strategic Synthesis and Purification Workflow

The synthesis of 2-substituted β-amino acids can be approached through several established methodologies. A robust and reliable strategy involves the stereoselective Michael addition of an organometallic reagent to an α,β-unsaturated carbonyl compound equipped with a chiral auxiliary.

Protocol: Asymmetric Synthesis via Michael Addition

This protocol describes a plausible, self-validating pathway to enantiomerically enriched 2-(isobutyl)-β-alanine. The causality behind this choice is the high degree of stereocontrol offered by the Evans auxiliary, a well-established method in asymmetric synthesis.

Step 1: Acylation of Chiral Auxiliary

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add crotonyl chloride dropwise and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the N-crotonyl oxazolidinone.

Step 2: Stereoselective Michael Addition

-

Prepare the isobutyl cuprate reagent in situ by reacting two equivalents of isobutyllithium with one equivalent of copper(I) cyanide in anhydrous THF at -78 °C.

-

In a separate flask, dissolve the N-crotonyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C.

-

Add the prepared cuprate reagent slowly to the oxazolidinone solution. Stir at -78 °C for 4 hours.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 2M NH₄OH. Extract with ethyl acetate and purify to obtain the isobutyl-adduct.

Step 3: Azide Installation

-

The product from Step 2 is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the enolate.

-

The enolate is then reacted with an electrophilic azide source, such as trisyl azide, to install the azide group at the C3 position.

Step 4: Hydrolysis and Reduction

-

Hydrolyze the chiral auxiliary using lithium hydroxide in a THF/water mixture. This cleaves the auxiliary and liberates the carboxylic acid.

-

Reduce the azide group to the primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C).

-

Purify the final product, 2-(isobutyl)-β-alanine, using ion-exchange chromatography.

Caption: Figure 2: Synthetic & Purification Workflow.

Postulated Biological Relevance and Therapeutic Potential

The unique structure of 2-(isobutyl)-β-alanine suggests several avenues for pharmacological exploration, primarily by modifying the known activities of its parent compound, β-alanine, or by mimicking other bioactive molecules.

-

Enhanced Carnosine Precursor: β-Alanine's primary physiological role is as the rate-limiting precursor for the synthesis of carnosine, an important intramuscular buffer and antioxidant.[9][10][11] The increased lipophilicity from the isobutyl group could potentially enhance its uptake into muscle cells, leading to more efficient carnosine synthesis. This could translate to improved performance in high-intensity exercise.[12][13][14]

-

Proteolytically Resistant Peptidomimetic: The C2-substitution may confer significant resistance to degradation by peptidases.[2][3] This makes 2-(isobutyl)-β-alanine an attractive building block for designing β-peptides or other peptidomimetics with extended plasma half-lives. Such molecules could be developed as long-acting receptor agonists or antagonists.[][5]

-

Modulation of Neurological Receptors: β-Alanine itself is an agonist for glycine receptors and has some activity at GABA receptors.[6][8] The isobutyl group could alter the binding affinity and selectivity for these or other neurological targets. For example, many successful drugs, such as pregabalin, feature an isobutyl moiety and act on CNS targets. The structural similarity warrants investigation into its potential as a neuromodulatory agent.

-

Glucagon Receptor Antagonism: Derivatives of β-alanine have been successfully developed as orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[15] The specific substitution pattern is key to receptor affinity and pharmacokinetic properties. The 2-(isobutyl) scaffold represents a novel, unexplored chemical space for this target class.

Caption: Figure 3: Postulated Structure-Activity Relationships.

Conclusion

While 2-(isobutyl)-β-alanine remains a sparsely documented compound, a thorough analysis of its constituent parts provides a clear and compelling roadmap for its investigation. Its structure combines the inherent advantages of a β-amino acid backbone—namely, conformational uniqueness and potential metabolic stability—with an isobutyl substitution that enhances lipophilicity and provides steric bulk. This guide has outlined its fundamental molecular architecture, predicted its analytical signature, proposed a robust synthetic strategy, and postulated several avenues for therapeutic application. For drug development professionals and medicinal chemists, 2-(isobutyl)-β-alanine represents a promising and tractable scaffold for building next-generation therapeutics with potentially superior pharmacological profiles.

References

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

National Center for Biotechnology Information. (n.d.). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Rehman, F. U. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

American Chemical Society. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

National Institute of Standards and Technology. (n.d.). β-Alanine, N-(2-furoyl)-, isobutyl ester. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Alanine, N-(4-methylbenzoyl)-, isobutyl ester. PubChem. [Link]

-

Wiley. (n.d.). N-Isobutyl-2-methyl-beta-alanine. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

-

U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, (R)-. Substance Details - EPA. [Link]

- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives.

-

Wiley. (n.d.). .beta.-Alanine, N-isobutyryl-, dodecyl ester. SpectraBase. [Link]

-

Wiley. (n.d.). N-ISOBUTYL-2-METHYL-beta-ALANINE. SpectraBase. [Link]

-

Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]

-

National Institutes of Health. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. [Link]

-

International Agency for Research on Cancer. (n.d.). beta-Alanine (Compound). Exposome-Explorer. [Link]

-

WebMD. (2025). Beta-alanine: Uses and Risks. WebMD. [Link]

-

RxList. (n.d.). Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in the synthesis of β-alanine. PubMed Central. [Link]

-

Examine.com. (n.d.). Beta-Alanine benefits, dosage, and side effects. Examine.com. [Link]

-

Canada.ca. (n.d.). BETA ALANINE. Canada.ca. [Link]

-

National Center for Biotechnology Information. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. PubMed. [Link]

-

Medical News Today. (n.d.). Beta-alanine: Function, benefits, and sources. Medical News Today. [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Alanine, N-(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. PubMed Central. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. Exposome-Explorer - beta-Alanine (Compound) [exposome-explorer.iarc.fr]

- 8. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Beta-alanine: Uses and Risks [webmd.com]

- 10. canada.ca [canada.ca]

- 11. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 12. Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 13. examine.com [examine.com]

- 14. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Incorporation of 2-(Aminomethyl)-4-methylpentanoic Acid in Peptide Synthesis

Abstract

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This guide provides an in-depth technical overview of the initial studies and core methodologies for the incorporation of 2-(aminomethyl)-4-methylpentanoic acid, a β-homologue of the proteinogenic amino acid leucine, into peptide chains. We will explore the synthesis of this unique building block, detail the protocols for its integration into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical analytical techniques for the characterization of the resulting modified peptides. The structural relationship of this β-amino acid to the neurotransmitter analogue pregabalin will be discussed as a key rationale for its application in designing novel, proteolytically stable peptide therapeutics with potentially unique pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural and functional advantages of β-amino acid-containing peptides.

Introduction: The Rationale for Incorporating this compound

The twenty canonical α-amino acids provide the fundamental blueprint for natural peptides and proteins. However, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, have driven the exploration of unnatural amino acids (UAAs).[1] The incorporation of UAAs, such as β-amino acids, offers a powerful strategy to overcome these limitations.[2] β-amino acids, with an additional carbon atom in their backbone, can induce unique secondary structures (e.g., helices, turns, and sheets) and confer remarkable resistance to enzymatic degradation.[2][3]

This guide focuses on this compound, a specific β-amino acid also known as β-homoleucine. Its structural significance is underscored by its relationship to L-leucine and, more critically, to pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a potent anticonvulsant, analgesic, and anxiolytic agent.[4] The incorporation of β-homoleucine into bioactive peptides is a promising avenue for developing novel therapeutics with enhanced stability and potentially modulated biological activity.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this β-amino acid is crucial for its effective use in synthesis and for predicting its influence on peptide structure.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | β-homoleucine, 2-isobutyl-beta-alanine | [6][7] |

| Molecular Formula | C7H15NO2 | [7] |

| Molecular Weight | 145.20 g/mol | [7] |

| CAS Number (racemic) | 100869-07-6 | [6] |

| CAS Number ((S)-enantiomer) | 203854-56-2 | [7] |

For the purpose of peptide synthesis, the amino group of this compound must be protected. The two most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).

| Protected Derivative | Molecular Formula | Molecular Weight | CAS Number |

| Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid | C12H23NO4 | 245.32 | 828254-18-8 |

| Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | C22H25NO4 | 367.44 | 1018899-99-4 |

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound is valuable for custom synthesis and isotopic labeling. An efficient method for the enantioselective synthesis of β2-amino acids involves the organocatalytic aminomethylation of aldehydes.[8]

Experimental Protocol: Synthesis of β²-Amino Acids via Organocatalytic Aminomethylation (Adapted)

-

Iminium Ion Formation: A formaldehyde-derived iminium species is generated in situ.

-

Mannich Reaction: An aldehyde (in this case, isovaleraldehyde) undergoes a Mannich addition to the iminium species, catalyzed by a proline-derived chiral pyrrolidine catalyst. This step establishes the stereocenter.

-

Reduction: The resulting β-amino aldehyde is reduced to the corresponding γ-amino alcohol.

-

Purification: The γ-amino alcohol can be purified via recrystallization of its HCl salt to enhance enantiomeric excess.

-

Protection and Oxidation: The benzyl protecting groups are replaced with Boc groups in a one-pot reaction, followed by Jones oxidation to yield the desired protected β²-amino acid.[8]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating this compound into a peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9] This cyclical process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[10]

Core Principles of Fmoc-SPPS

Fmoc-SPPS relies on an orthogonal protection strategy where the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[10] The synthesis proceeds from the C-terminus to the N-terminus.

Detailed Step-by-Step Protocol for Incorporation

This protocol outlines the manual synthesis on a 0.1 mmol scale.

Materials:

-

Fmoc-protected this compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)[11]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether (cold)

Procedure:

-

Resin Preparation:

-

Fmoc Deprotection:

-

Coupling of Fmoc-2-(aminomethyl)-4-methylpentanoic acid:

-

In a separate vial, dissolve Fmoc-2-(aminomethyl)-4-methylpentanoic acid (3-5 equivalents) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 30-60 minutes at room temperature. For potentially difficult couplings involving β-amino acids, the reaction time can be extended.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, then DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and react for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

Characterization of the Modified Peptide

Comprehensive characterization is essential to confirm the successful incorporation of this compound and to determine the purity and structure of the final peptide.

Purification and Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for both purification and purity assessment.

-

Preparative RP-HPLC: Used to purify the crude peptide from deletion sequences and other impurities. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

-

Analytical RP-HPLC: Used to determine the purity of the final peptide product.

-

Identity and Structural Confirmation

-

Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the synthesized peptide.[12]

-

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are the two most common ionization techniques for peptide analysis.[13]

-

Tandem Mass Spectrometry (MS/MS): Provides sequence information by fragmenting the peptide and analyzing the resulting daughter ions, which can confirm the incorporation of the β-homoleucine residue at the correct position.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide in solution, including the conformation induced by the β-amino acid.[14] High-resolution magic-angle spinning (HRMAS) NMR can even be used to analyze peptides while they are still attached to the resin.[15]

Potential Applications and Future Directions

The incorporation of this compound into peptides opens up numerous possibilities for therapeutic development.

-

Enhanced Proteolytic Stability: Peptides containing β-amino acids are known to be resistant to degradation by proteases, which can lead to a longer in vivo half-life.[16]

-